Z-Ser-obzl, also known as N-benzoxycarbonyl-L-serine benzyl ester, is a chemical reagent commonly used in peptide synthesis []. Peptide synthesis is the process of creating peptides, which are chains of amino acids linked by amide bonds. Peptides play a crucial role in various biological functions, and their synthesis allows researchers to study their properties and develop potential drugs [].
Z-Ser-obzl belongs to a class of protecting groups used in peptide synthesis. Specifically, it is a protecting group for the serine side chain hydroxyl group (OH) []. During peptide synthesis, amino acid side chains can react with each other in unintended ways, leading to the formation of incorrect peptide sequences. Protecting groups temporarily block these reactive groups, preventing unwanted side reactions and ensuring the formation of the desired peptide [].
In Z-Ser-obzl, the "Z" group (benzoxycarbonyl) protects the amino group of the serine side chain, while the benzyl ester group protects the hydroxyl group []. Once the peptide chain is assembled, these protecting groups can be selectively removed under specific conditions to reveal the functional groups of the serine residue [].
Here are some of the advantages of using Z-Ser-obzl in peptide synthesis:
Z-Ser-obzl, scientifically known as N-Benzyloxycarbonyl-L-serine benzyl ester, is a compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol. It is characterized by a benzyloxycarbonyl protecting group on the serine amino acid, making it a valuable building block in peptide synthesis and organic chemistry. This compound is often utilized in various biochemical applications due to its unique structural properties that facilitate enzyme interactions and protein synthesis .
Z-Ser-obzl itself does not have a known mechanism of action as it's not used as a drug or similar agent. Its role is as a protected form of serine used in building more complex molecules like peptides.
Z-Ser-obzl exhibits significant biological activity, primarily functioning as a protease inhibitor. This role is crucial in various biochemical pathways involving protein degradation. By inhibiting proteases, Z-Ser-obzl may influence cellular processes related to protein turnover and enzyme regulation. Its molecular structure allows it to interact effectively with enzymes, potentially altering their activity and impacting downstream biological effects .
The synthesis of Z-Ser-obzl can be achieved through several methods:
Z-Ser-obzl stands out due to its specific structural configuration that enhances its versatility as a building block in peptide synthesis and as a biochemical reagent. Its ability to act as a protease inhibitor further adds to its significance in pharmaceutical research, differentiating it from other similar compounds which may not possess this dual functionality .
The development of Z-Ser-obzl is intrinsically linked to the revolutionary Bergmann-Zervas carbobenzoxy method, which fundamentally transformed peptide synthesis in the early 20th century. Leonidas Zervas first prepared benzyl chloroformate in the early 1930s, introducing the benzyloxycarbonyl protecting group that became the foundation of controlled peptide chemical synthesis. This methodology, developed in collaboration with Max Bergmann, represented the first successful approach to systematic peptide construction and dominated worldwide procedures for two decades until the 1950s.
The benzyloxycarbonyl protecting group earned recognition as a "revolution" in synthetic chemistry, essentially establishing the distinct field of synthetic peptide chemistry. The Bergmann-Zervas method addressed critical challenges in peptide synthesis, including the prevention of racemization during amino acid activation and the need for orthogonal protecting group strategies. Z-Ser-obzl emerged as a specific application of this methodology, incorporating dual protection for serine's bifunctional nature through both amino and carboxyl group masking.
The historical significance of this compound extends to its role in enabling the synthesis of previously inaccessible oligopeptides in the 1930s. The development represented a paradigm shift from uncontrolled peptide formation to precise, stepwise assembly methodologies that remain fundamental to contemporary peptide synthesis. The Bergmann degradation, closely related to the protecting group chemistry, further demonstrated the versatility of these benzyloxycarbonyl derivatives in peptide sequencing applications. Modern applications continue to leverage these foundational principles, with Z-Ser-obzl serving as a building block in pharmaceutical formulations, neurotransmitter research, and biochemical assays.
Z-Ser-obzl operates under multiple nomenclature systems reflecting its complex chemical identity and diverse applications across research communities. The primary designation "Z-Ser-obzl" derives from standard peptide chemistry abbreviations, where "Z" represents the benzyloxycarbonyl protecting group (honoring Zervas), "Ser" denotes serine, and "obzl" indicates the benzyl ester protection of the carboxyl group. Alternative systematic names include N-benzyloxycarbonyl-L-serine benzyl ester, benzyl ((benzyloxy)carbonyl)-L-serinate, and benzyl (2S)-2-benzyloxycarbonylamino-3-hydroxypropanoate.
The compound belongs to the broader classification of protected amino acid derivatives, specifically within the carbamate class of amino protecting groups. As a serine derivative, it represents one of the hydroxyl-containing amino acids requiring special consideration during peptide synthesis due to potential side reactions involving the hydroxyl functionality. The benzyloxycarbonyl group classifies this compound within the family of carbobenzoxy derivatives, distinguished by their stability to basic conditions and removal through hydrogenolytic cleavage.
Chemical classification systems recognize Z-Ser-obzl as an organic ester compound containing both carbamate and ester functional groups. The molecule's stereochemistry is specifically designated as the L-configuration, reflecting the natural amino acid stereochemistry essential for biological activity. International chemical databases consistently catalog this compound under its primary CAS number 21209-51-8, with molecular formula C₁₈H₁₉NO₅ and molecular weight 329.35 g/mol. The compound's classification as a protecting group reagent places it within the specialized category of synthetic intermediates designed for temporary functional group masking during multi-step synthesis procedures.
Z-Ser-obzl exhibits a complex molecular architecture characterized by the integration of two distinct protecting group strategies within a single serine derivative. The molecular formula C₁₈H₁₉NO₅ reflects the compound's substantial molecular framework, incorporating two benzyl groups that significantly influence its physical and chemical properties. The molecular weight of 329.35 g/mol positions this compound within the range typical of protected amino acid derivatives used in peptide synthesis.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₉NO₅ | |
Molecular Weight | 329.35 g/mol | |
Melting Point | 82-84°C | |
Heavy Atom Count | 24 | |
Hydrogen Bond Acceptors | 5 | |
Hydrogen Bond Donors | 2 | |
Rotatable Bond Count | 9 | |
XLogP3 | 2.2 |
The structural analysis reveals a central serine backbone with two bulky protecting groups that dramatically alter the molecule's properties compared to free serine. The benzyloxycarbonyl group attached to the amino nitrogen forms a carbamate linkage, providing stability against nucleophilic attack while maintaining the potential for selective removal. The benzyl ester protection of the carboxyl group creates a second area of steric bulk, effectively masking the carboxylic acid functionality throughout synthetic procedures.
Three-dimensional conformational analysis indicates restricted rotation around certain bonds due to steric interactions between the protecting groups. The compound exists as a single stereoisomer with defined S-configuration at the alpha carbon, maintaining the natural L-amino acid stereochemistry critical for peptide assembly. The hydroxyl group on the serine side chain remains unprotected, representing a potential site for further chemical modification or side reactions during synthesis. The overall molecular architecture reflects careful design principles aimed at balancing protection efficiency with synthetic accessibility and removal feasibility.
Z-Ser-obzl occupies a significant position within the broader landscape of amino acid protection chemistry, representing a classical approach to dual functional group masking that remains relevant despite the development of modern alternatives. The compound exemplifies the benzyloxycarbonyl family of protecting groups, which historically dominated peptide synthesis before the introduction of more acid-labile alternatives like tert-butoxycarbonyl (Boc) and base-labile groups such as 9-fluorenylmethoxycarbonyl (Fmoc).
Within contemporary protecting group strategies, Z-Ser-obzl serves specific roles where its unique removal conditions provide advantages over newer methodologies. The benzyloxycarbonyl group's stability to both acidic and basic conditions, combined with its selective removal through hydrogenolysis, offers orthogonality to many modern protecting group systems. This orthogonality proves particularly valuable in complex synthetic schemes requiring multiple protection and deprotection steps with different chemistries.
The compound's position in serine protection chemistry reflects the specific challenges associated with hydroxyl-containing amino acids. Unlike simple amino acids requiring only amino and carboxyl protection, serine derivatives must consider the reactivity of the side chain hydroxyl group. Z-Ser-obzl addresses this challenge by leaving the hydroxyl unprotected while securing the amino and carboxyl functions, allowing for subsequent hydroxyl protection if required. This approach contrasts with alternative strategies employing tert-butyl protection for the hydroxyl group in Fmoc-based syntheses.
Modern applications position Z-Ser-obzl within specialized synthesis protocols where hydrogenolytic removal conditions are compatible with other synthetic transformations. The compound finds particular utility in solution-phase peptide synthesis, pharmaceutical intermediate preparation, and research applications requiring classical protection strategies. Its continued commercial availability from multiple suppliers indicates sustained demand within research communities engaged in peptide chemistry, natural product synthesis, and pharmaceutical development.